molecular formula C14H10N2O4 B2835893 N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 325992-42-5

N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2835893
CAS RN: 325992-42-5
M. Wt: 270.244
InChI Key: PJZVVVWCZMUKMN-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide, also known as MX-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. MX-1 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Interaction with Serum Albumins

A study explored the binding interaction of a triazole-coumarin compound, closely related to the chemical structure of interest, with bovine serum albumin and human serum albumin. Photophysical studies, including steady state and time-resolved fluorescence, were used to determine binding sites and changes in the microenvironment of the serum albumins. This research highlights the potential of such compounds in understanding protein interactions and designing drug delivery systems (Paul et al., 2019).

Anti-Alzheimer's Disease Activity

Another study synthesized novel chromenones linked to the 1,2,3-triazole ring system, evaluating their anti-acetylcholinesterase activity and neuroprotective effects. One compound demonstrated significant anti-acetylcholinesterase activity and protected neurons against oxidative stress, highlighting potential therapeutic applications for Alzheimer's disease (Saeedi et al., 2017).

Synthesis of Macrolides

Research on oxazoles, as masked forms of activated carboxylic acids, has shown their utility in the synthesis of macrolides. This approach, involving photooxygenation and nucleophilic attack, has implications for synthesizing complex organic structures, including potential pharmaceuticals (Wasserman et al., 1981).

Green Chemistry Synthesis

A green chemistry approach has been developed for synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides, highlighting an environmentally friendly method for creating these compounds with potential in drug development and materials science (Proença & Costa, 2008).

Antioxidant and Antibacterial Agents

A one-pot synthesis method has been reported for creating indolyl-4H-chromene-3-carboxamides, demonstrating good antioxidant and antibacterial activities. This underscores the compound's potential in developing new treatments for oxidative stress-related diseases and bacterial infections (Subbareddy & Sumathi, 2017).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c1-8-6-12(16-20-8)15-13(17)10-7-9-4-2-3-5-11(9)19-14(10)18/h2-7H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZVVVWCZMUKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide

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